![molecular formula C22H26N2O3S B2787833 (E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide CAS No. 1147775-66-3](/img/structure/B2787833.png)
(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides have a wide range of medicinal properties including antibiotic, antidiabetic, diuretic, and anti-inflammatory activities .
Molecular Structure Analysis
The molecule contains a carbonyl group (C=O), which is highly polar and reactive. It also contains a sulfonamide group, which is typically quite stable and less reactive .Chemical Reactions Analysis
Carbonyl compounds like this one can undergo a variety of reactions, including nucleophilic addition and substitution reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbonyl compounds are typically polar and can participate in hydrogen bonding, which can affect their boiling and melting points .Scientific Research Applications
- EN300-26591418 has shown promise as an anticancer agent. Researchers investigate its ability to inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Preclinical studies suggest that it may interfere with angiogenesis and metastasis, making it a potential candidate for cancer therapy .
- The compound’s unique structure suggests potential neuroprotective effects. Scientists explore its ability to modulate neuronal function, reduce oxidative stress, and enhance cell viability. EN300-26591418 could hold promise in treating neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- EN300-26591418 exhibits anti-inflammatory activity by inhibiting specific enzymes and cytokines involved in the inflammatory response. Researchers investigate its potential for managing chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
- Studies explore the compound’s impact on cardiovascular health. EN300-26591418 may influence blood pressure regulation, vascular tone, and endothelial function. Researchers aim to uncover its potential as a vasodilator or cardioprotective agent .
- Beyond its biological applications, EN300-26591418 plays a role in chemical synthesis. Researchers have developed a clean continuous process for hydrogenating 3,5-dimethylpyridine (DPY) to 3,5-dimethylpiperidine (DPI) without solvents. This sustainable method utilizes Ru/C catalysts and optimizes reaction conditions .
- EN300-26591418 serves as an intermediate in organic synthesis. Its chemical properties make it valuable for constructing complex molecules in drug development, agrochemicals, and materials science .
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Properties
Cardiovascular Applications
Chemical Synthesis and Catalysis
Organic Synthesis Intermediary
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-17-14-18(2)16-24(15-17)22(25)20-10-6-7-11-21(20)23-28(26,27)13-12-19-8-4-3-5-9-19/h3-13,17-18,23H,14-16H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPSRNORGCYSTH-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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